molecular formula C12H10Cl2N2 B12116908 Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- CAS No. 1049118-68-4

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-

Cat. No.: B12116908
CAS No.: 1049118-68-4
M. Wt: 253.12 g/mol
InChI Key: FAYXMQXNGXMGGD-UHFFFAOYSA-N
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Description

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a heterocyclic compound that features both imidazole and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized using an imidazole derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Thiazole: Another heterocyclic compound with sulfur, providing unique reactivity.

Uniqueness

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is unique due to its combined cyclopentane and imidazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

1049118-68-4

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2

InChI Key

FAYXMQXNGXMGGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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